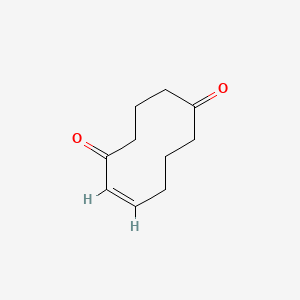![molecular formula C11H12ClNO4 B15290503 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid is an organic compound with a complex structure that includes an acetyl group, a methylamino group, a chlorine atom, and a methoxy group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated using acetic anhydride.
Chlorination: Introduction of the chlorine atom.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality.
化学反応の分析
Types of Reactions
4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the acetyl group to a carboxylic acid.
Reduction: Reduction of the acetyl group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
科学的研究の応用
4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetyl and methylamino groups may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Lacks the acetyl and methylamino groups.
4-[Acetyl(methyl)amino]-2-methoxybenzoic acid: Lacks the chlorine atom.
4-[Acetyl(methyl)amino]-5-chlorobenzoic acid: Lacks the methoxy group.
Uniqueness
4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H12ClNO4 |
|---|---|
分子量 |
257.67 g/mol |
IUPAC名 |
4-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-6(14)13(2)9-5-10(17-3)7(11(15)16)4-8(9)12/h4-5H,1-3H3,(H,15,16) |
InChIキー |
ZCACLCPGJCKOKM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1=C(C=C(C(=C1)OC)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
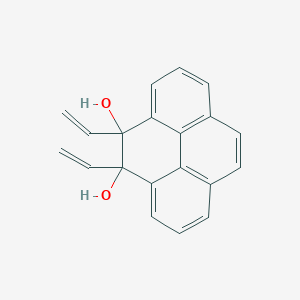
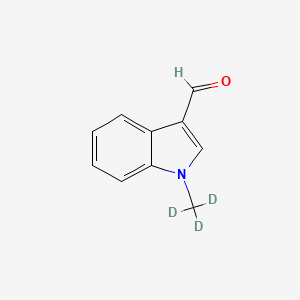

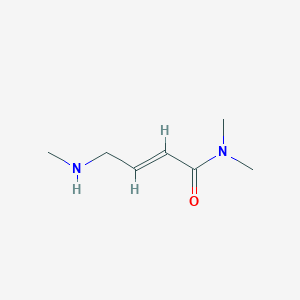
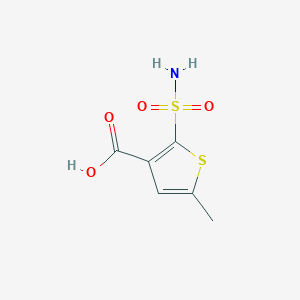
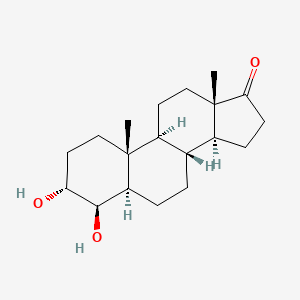

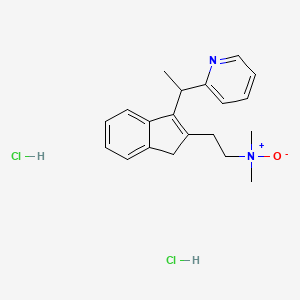
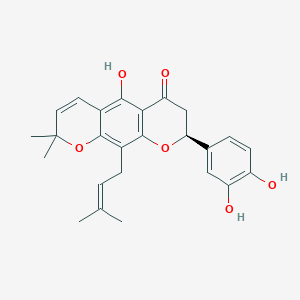
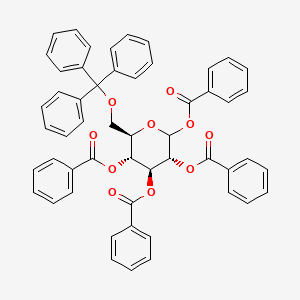
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
